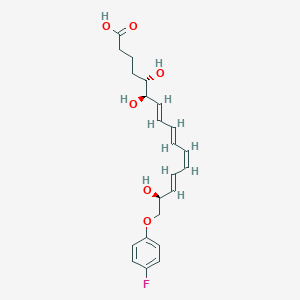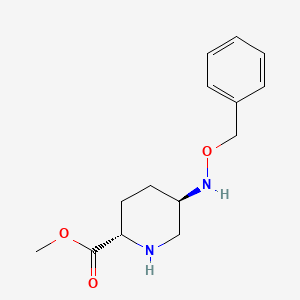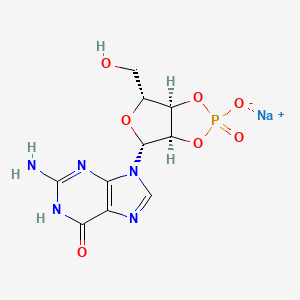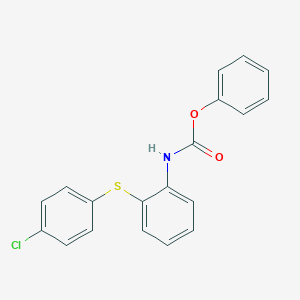
(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups
作用機序
Target of Action
ATLa2, also known as (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid, primarily targets the Atlastin GTPase 2 (ATL2) . ATL2 is a protein coding gene involved in Golgi organization, endoplasmic reticulum tubular network membrane organization, and protein homooligomerization . Diseases associated with ATL2 include Spastic Paraplegia 3A and Spastic Paraplegia 31, Autosomal Dominant .
Mode of Action
ATL2 is a GTPase, which means it can bind and hydrolyze GTP, a molecule that provides energy for many cellular processes .
Biochemical Pathways
ATLa2’s interaction with ATL2 likely affects several biochemical pathways. ATL2 is involved in the organization of the Golgi apparatus and the endoplasmic reticulum tubular network membrane, both of which are crucial for protein synthesis and transport . Therefore, ATLa2 may influence these pathways and their downstream effects.
Pharmacokinetics
A study has shown that atla2 and its analogs have enhanced metabolic and chemical stability, suggesting a superior pharmacokinetic profile . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ATLa2.
Result of Action
ATLa2 and its analogs have been shown to have broad anti-inflammatory effects . They have been found to be effective in reducing inflammation when administered intravenously, orally, and topically . The exact molecular and cellular effects of ATLa2’s action are still under investigation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid typically involves a multi-step process The initial steps often include the preparation of intermediate compounds through reactions such as aldol condensation, Wittig reaction, and selective hydrogenation
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The fluorophenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Chemistry
In chemistry, (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases related to inflammation, cancer, and metabolic disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorophenoxy derivatives and polyhydroxy fatty acids. Examples are:
- (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Chlorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid
- (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Methylphenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid
Uniqueness
The uniqueness of (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid lies in its specific fluorophenoxy group and the arrangement of hydroxyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxyhexadeca-7,9,11,13-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO6/c23-17-12-14-19(15-13-17)29-16-18(24)8-5-3-1-2-4-6-9-20(25)21(26)10-7-11-22(27)28/h1-6,8-9,12-15,18,20-21,24-26H,7,10-11,16H2,(H,27,28)/b3-1-,4-2+,8-5+,9-6+/t18-,20+,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDNLAXIZAOPT-KKHNZAGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does ATLa2 interact with cells to exert its anti-inflammatory effects?
A1: ATLa2, a fluorinated analog of the naturally occurring aspirin-triggered lipoxin A4, exhibits potent anti-inflammatory activity. Its mechanism of action primarily involves binding to the lipoxin A4 receptor (ALX) on the surface of immune cells, such as neutrophils and T cells [, ]. This interaction initiates a signaling cascade that ultimately inhibits the activation of pro-inflammatory pathways, leading to reduced production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and decreased recruitment of neutrophils to sites of inflammation [, ].
Q2: What is the structure of ATLa2 and how does it compare to the native lipoxin A4?
A2: ATLa2, or 15-epi-16-(para-fluoro)-phenoxy-LXA4, is a synthetic analog of the naturally occurring aspirin-triggered lipoxin A4. It retains the core structure of lipoxin A4 but features a fluorine atom substitution at the para position of the phenoxy group attached to carbon 16. This modification enhances the molecule's stability in vivo compared to the native lipoxin A4 [].
Q3: Can you elaborate on the in vivo efficacy of ATLa2 in preclinical models of inflammation?
A3: ATLa2 has demonstrated significant anti-inflammatory effects in various preclinical models. For instance, in a mouse model of acute inflammation using a dorsal air pouch, ATLa2 effectively inhibited TNF-α-induced leukocyte recruitment, showcasing greater potency than aspirin []. Additionally, topical application of ATLa2 to mouse ear skin significantly reduced neutrophil infiltration triggered by inflammatory stimuli like leukotriene B4 and phorbol esters []. These findings highlight the therapeutic potential of ATLa2 in treating inflammatory conditions.
Q4: What are the potential advantages of ATLa2 over conventional anti-inflammatory agents like aspirin?
A4: ATLa2 offers several potential advantages over conventional anti-inflammatory drugs like aspirin. Firstly, ATLa2 demonstrates higher potency in inhibiting neutrophil recruitment compared to aspirin []. Secondly, ATLa2 displays efficacy through both local and systemic delivery routes, suggesting versatility in its application []. Lastly, as ATLa2 mimics the action of naturally occurring lipoxins, it may possess a superior safety profile compared to traditional non-steroidal anti-inflammatory drugs, which are often associated with gastrointestinal side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








